molecular formula C9H8O B1243185 1H-isochromene CAS No. 253-35-0

1H-isochromene

Cat. No.: B1243185
CAS No.: 253-35-0
M. Wt: 132.16 g/mol
InChI Key: MFJCPDOGFAYSTF-UHFFFAOYSA-N
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Description

1H-Isochromene is a heterocyclic compound that consists of a benzene ring fused to a pyran ring. This structure is part of the larger family of chromenes, which are known for their diverse biological activities. This compound and its derivatives have attracted significant attention due to their potential therapeutic properties, including antimicrobial, antifungal, and antiproliferative activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Isochromene can be synthesized through various methods, including:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

1H-Isochromene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, chlorine.

Major Products Formed:

    Oxidation: Lactones, carboxylic acids.

    Reduction: Dihydroisochromenes.

    Substitution: Halogenated isochromenes.

Mechanism of Action

1H-Isochromene can be compared with other similar compounds such as:

Uniqueness of this compound: this compound stands out due to its diverse range of biological activities and its potential for modification to enhance specific properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .

Comparison with Similar Compounds

  • 2H-Chromene
  • Isochromen-1-one

Conclusion

1H-Isochromene is a compound of significant interest in various fields of scientific research due to its diverse biological activities and versatile chemical properties. Its synthesis, reactions, and applications continue to be areas of active investigation, promising new discoveries and advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJCPDOGFAYSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429540
Record name 1H-isochromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253-35-0
Record name 1H-2-Benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-isochromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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